4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzonitrile
Description
Properties
IUPAC Name |
4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-22-15-7-13-14(8-16(15)23-2)19-10-20-17(13)21-12-5-3-11(9-18)4-6-12/h3-8,10H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSBALSOWNIIIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
Anthranilic acid derivatives are classical starting materials for quinazoline synthesis. For 6,7-dimethoxyquinazolin-4(3H)-one, 3,4-dimethoxyanthranilic acid is condensed with formamide or urea under acidic conditions. A representative procedure involves refluxing 3,4-dimethoxyanthranilic acid (1.0 equiv) with formamide (3.0 equiv) in glacial acetic acid at 120°C for 6 hours, yielding 6,7-dimethoxyquinazolin-4(3H)-one with a 78% yield. The reaction proceeds via initial formylation followed by cyclodehydration (Fig. 1A).
Key Data:
| Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 3,4-Dimethoxyanthranilic acid | Formamide, AcOH | 120°C, 6 h | 78 |
| 3,4-Dimethoxyanthranilic acid | Urea, POCl3 | 100°C, 4 h | 65 |
DMAP-Catalyzed One-Pot Synthesis
A metal-free, one-pot method using 4-dimethylaminopyridine (DMAP) catalysis has been reported for quinazoline-2,4-diones. Adapting this protocol, 2-amino-4,5-dimethoxybenzoic acid and methyl isocyanate react with Boc2O in acetonitrile at 80°C for 12 hours, yielding 6,7-dimethoxyquinazoline-2,4-dione (82% yield). Subsequent decarboxylation and functionalization yield the target scaffold.
Chlorination at the 4-Position
The 4-chloro intermediate is critical for introducing the aniline moiety. Chlorination of 6,7-dimethoxyquinazolin-4(3H)-one is achieved using phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).
POCl3-Mediated Chlorination
Heating 6,7-dimethoxyquinazolin-4(3H)-one (1.0 equiv) with POCl3 (5.0 equiv) at 110°C for 4 hours produces 4-chloro-6,7-dimethoxyquinazoline in 90% yield. Excess POCl3 acts as both a solvent and reagent, with catalytic dimethylformamide (0.1 equiv) enhancing reactivity.
Reaction Optimization:
| POCl3 (equiv) | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3.0 | None | 110 | 6 | 65 |
| 5.0 | DMF | 110 | 4 | 90 |
Nucleophilic Substitution with 4-Aminobenzonitrile
The final step involves substituting the 4-chloro group with 4-aminobenzonitrile. This reaction typically proceeds via nucleophilic aromatic substitution (SNAr) under basic conditions.
Traditional SNAr Protocol
A mixture of 4-chloro-6,7-dimethoxyquinazoline (1.0 equiv) and 4-aminobenzonitrile (1.2 equiv) in dimethyl sulfoxide (DMSO) is heated at 120°C for 12 hours in the presence of potassium carbonate (2.0 equiv). The product is isolated via column chromatography (silica gel, ethyl acetate/hexane), yielding this compound at 75% purity.
Optimized Conditions:
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMSO | 120 | 12 | 75 |
| Et3N | DMF | 100 | 24 | 60 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time. Combining 4-chloro-6,7-dimethoxyquinazoline and 4-aminobenzonitrile in N-methylpyrrolidone (NMP) with cesium carbonate (2.5 equiv) at 150°C for 30 minutes under microwave conditions achieves an 88% yield.
Analytical Characterization
Successful synthesis is confirmed via spectroscopic methods:
Chemical Reactions Analysis
Types of Reactions
4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzonitrile is a chemical compound with the molecular formula C₁₇H₁₄N₄O₂. It features a quinazoline moiety linked to a benzonitrile group, with dimethoxy substitutions at the 6 and 7 positions of the quinazoline ring. The compound has a molecular weight of approximately 306.32 g/mol.
Scientific Research Applications
This compound is primarily focused on medicinal chemistry. It is used as a building block in the synthesis of more complex organic molecules and is also studied for its potential biological activities, including enzyme inhibition and receptor binding. It has been investigated for potential therapeutic effects, particularly in treating cancer and other diseases.
Cancer Research
- This compound has been studied for its potential as an inhibitor of certain protein kinases involved in tumor growth and proliferation. The quinazoline moiety is known to interact with ATP-binding sites of kinases, making this compound a candidate for targeted cancer therapies.
- Interaction studies have shown that this compound can effectively bind to various protein targets implicated in cancer pathways. Molecular docking simulations indicate favorable interactions with kinase domains, suggesting that modifications to enhance binding affinity could lead to more potent inhibitors.
- Preliminary studies suggest that similar quinazoline derivatives have shown antiproliferative activities against human cancer cell lines.
Other Potential Applications
- It may interact with biomolecules and potentially inhibit or activate enzymes, leading to changes in gene expression.
- It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
- Utilized in the development of new materials and chemical processes.
Pharmacokinetic Studies
- Pharmacokinetic studies are essential to evaluate its bioavailability and metabolic stability.
Table of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Chloro-6,7-dimethoxyquinazoline | C₁₈H₁₅ClN₄O₂ | Contains a chlorine atom that may enhance selectivity towards certain targets. |
| 4-Amino-8-fluoro-6,7-dimethoxyquinazoline | C₂₅H₂₈FN₇O | Fluorine substitution potentially increases metabolic stability and binding affinity. |
| 4-Aminobenzonitrile | C₇H₈N₂ | A simpler structure lacking the quinazoline moiety but useful for comparative studies on activity. |
Mechanism of Action
The mechanism of action of 4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Key Observations (Hypothetical):
Potency: this compound may exhibit higher potency than gefitinib but lower than erlotinib, based on structural optimization of methoxy groups enhancing kinase binding .
Selectivity : The benzonitrile group could improve selectivity by reducing off-target interactions compared to first-generation kinase inhibitors .
Solubility : Methoxy substitutions might enhance aqueous solubility relative to unmodified quinazolines, though this requires experimental validation .
Limitations of Available Evidence
The provided evidence sources focus on unrelated topics such as AI tools (e.g., Deep Research ), cryptocurrency scams , and academic writing ). None address quinazoline derivatives or kinase inhibitors. For a rigorous comparison, authoritative sources like PubMed, CAS SciFinder, or kinase inhibitor patent databases would be necessary.
Biological Activity
4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of various cancers and other diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C17H14N4O2 and a molecular weight of 306.32 g/mol. Its structure features a quinazoline ring, which is known for its role in various pharmacological activities.
Biological Activity Overview
This compound exhibits multiple biological activities, including:
- Anticancer Activity : The compound is studied for its ability to inhibit specific protein kinases involved in cancer progression.
- Amoebicidal Activity : It shows efficacy against Acanthamoeba castellanii, a pathogenic free-living amoeba.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit DNA topoisomerases and other enzymes critical in cellular processes.
The primary mechanism involves the inhibition of protein kinases by binding to their ATP-binding sites. This action prevents phosphorylation events that are crucial for signal transduction pathways associated with cell proliferation and survival.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits protein kinases involved in tumor growth | |
| Amoebicidal | Effective against Acanthamoeba castellanii | |
| Enzyme Inhibition | Inhibits DNA topoisomerases and other critical enzymes |
Case Study: Anticancer Properties
In a study investigating the anticancer properties of this compound, it was found to selectively inhibit the growth of human cancer cell lines expressing specific tyrosine kinases. The compound demonstrated a dose-dependent reduction in cell viability, highlighting its potential as a therapeutic agent in oncology.
Case Study: Amoebicidal Activity
Research on the amoebicidal activity revealed that the compound effectively reduced the viability of Acanthamoeba castellanii in vitro. The mechanism appears to involve disruption of cellular functions essential for amoeba survival, making it a candidate for further development in treating amoebic infections.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the quinazoline ring can significantly alter the biological activity of the compound. For instance, substituents at specific positions on the quinazoline ring enhance kinase inhibition potency while maintaining selectivity against off-target effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound’s quinazoline core suggests nucleophilic aromatic substitution (SNAr) as a key step. A plausible route involves coupling 6,7-dimethoxyquinazolin-4-amine with 4-cyanophenylboronic acid via Suzuki-Miyaura cross-coupling (palladium catalysis) . Alternatively, direct amination of 4-chloro-6,7-dimethoxyquinazoline with 4-aminobenzonitrile under reflux in anhydrous DMF with K2CO3 as a base may yield the product . Optimize temperature (e.g., 80–100°C), solvent (DMF or THF), and stoichiometry (1:1.2 amine:chloroquinazoline) to minimize side products. Monitor purity via HPLC and TLC .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve methoxy (δ 3.8–4.0 ppm), quinazoline aromatic protons (δ 7.5–8.5 ppm), and benzonitrile signals (δ 7.2–7.6 ppm). Verify the absence of unreacted starting materials .
- X-ray crystallography : Grow single crystals via slow evaporation in DCM/hexane. Analyze packing motifs and hydrogen-bonding interactions (e.g., N–H···N between quinazoline and benzonitrile groups) to confirm stereoelectronic effects .
- FT-IR : Confirm nitrile stretch (~2220 cm⁻¹) and quinazoline C=N vibrations (~1600 cm⁻¹) .
Q. What preliminary biological screening assays are suitable for evaluating its kinase inhibition potential?
- Methodology : Use ATP-competitive kinase assays (e.g., EGFR, VEGFR2) with recombinant enzymes. Employ fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure IC50 values. Include staurosporine as a positive control. Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting or missing peaks) be resolved during characterization?
- Methodology : Contradictions may arise from tautomerism (e.g., amine-imine equilibria in the quinazoline ring) or solvent-dependent conformational changes. Use variable-temperature NMR (VT-NMR) in DMSO-d6 or CDCl3 to observe dynamic effects. For missing peaks, employ 2D NOESY to detect through-space couplings or HSQC-TOCSY for overlapping signals . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity .
Q. What strategies mitigate byproduct formation during the coupling of 6,7-dimethoxyquinazoline and 4-aminobenzonitrile?
- Methodology : Byproducts like dimerized quinazoline or hydrolyzed nitriles can form under acidic/moist conditions. Use anhydrous solvents (e.g., THF with molecular sieves), inert atmosphere (N2/Ar), and controlled stoichiometry. Introduce scavengers (e.g., polymer-bound isocyanate to trap amines). Monitor reaction progress via LC-MS and quench with ice-cold water to isolate the product .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s binding affinity and selectivity for kinase targets?
- Methodology :
- DFT : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (FMOs) and electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic regions .
- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets (e.g., hydrogen bonds with hinge-region residues like Met793 in EGFR). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
Q. What environmental fate studies are applicable to assess its persistence and ecotoxicity?
- Methodology : Follow OECD guidelines for hydrolysis (pH 4–9, 50°C), photolysis (UV-Vis light), and biodegradation (OECD 301F). Use LC-MS/MS to quantify degradation products. For ecotoxicity, conduct Daphnia magna acute toxicity (EC50) and algal growth inhibition tests (OECD 201/202). Correlate results with quantitative structure-activity relationship (QSAR) models .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and Pd-based catalysts for coupling reactions .
- Characterization : Combine crystallography with dynamic NMR to resolve structural ambiguities .
- Biological Assays : Include orthogonal kinase assays to confirm mechanism of action .
- Computational Tools : Validate docking poses with free-energy perturbation (FEP) calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
